REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[N:8]=[CH:7]2.CN(C=O)C.[CH3:18][C:19]([NH2:22])([CH3:21])[CH3:20]>O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([NH:22][C:19]([CH3:21])([CH3:20])[CH3:18])[N:8]=[CH:7]2
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=NC(=NC12)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT overnight (17 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified on the ISCO Combiflash RF (12 g Thomson SingleStep column
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C=NC(=NC12)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.34 mmol | |
AMOUNT: MASS | 94 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |